1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID 1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.: 1103848-03-8
VCID: VC5171907
InChI: InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14)
SMILES: C1CC(N(C1)C2=NC=CN=C2)C(=O)O
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206

1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID

CAS No.: 1103848-03-8

Cat. No.: VC5171907

Molecular Formula: C9H11N3O2

Molecular Weight: 193.206

* For research use only. Not for human or veterinary use.

1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID - 1103848-03-8

Specification

CAS No. 1103848-03-8
Molecular Formula C9H11N3O2
Molecular Weight 193.206
IUPAC Name 1-pyrazin-2-ylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14)
Standard InChI Key IQKQAXJPKITSCC-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC=CN=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid (C9_9H11_{11}N3_3O2_2) consists of:

  • Pyrrolidine core: A five-membered saturated ring with four carbon atoms and one nitrogen atom, providing conformational flexibility.

  • Pyrazine substituent: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, attached to the pyrrolidine’s nitrogen.

  • Carboxylic acid group: Positioned at the 2-carbon of the pyrrolidine, contributing to hydrogen-bonding capacity and acidity (pKa ≈ 2–3) .

The pyrazine ring’s electron-withdrawing nature polarizes the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid is documented, analogous pyrazine-2-carboxylic acid derivatives are typically prepared via amide coupling reactions using reagents like T3P (propylphosphonic anhydride) . A plausible route involves:

  • Activation of pyrazine-2-carboxylic acid: Treatment with T3P in DMF generates a reactive mixed anhydride.

  • Nucleophilic attack by pyrrolidine: The pyrrolidine’s secondary amine reacts with the activated intermediate to form the target compound.

  • Purification: Column chromatography (e.g., silica gel with DCM/MeOH eluents) yields the pure product .

Key Reaction Parameters:

  • Temperature: Room temperature (20–25°C)

  • Reaction time: 30–60 minutes

  • Yield: Estimated 70–85% based on similar syntheses

Physicochemical Properties

Spectral Characterization

Hypothetical data based on structural analogs :

  • IR Spectroscopy:

    • 1670–1650 cm1^{-1} (C=O stretch of carboxylic acid)

    • 1590–1570 cm1^{-1} (C=N stretch of pyrazine)

    • 3300–2500 cm1^{-1} (O-H stretch of carboxylic acid)

  • 1^1H NMR (DMSO-d6_6):

    • δ 3.2–3.8 ppm (pyrrolidine ring protons)

    • δ 8.5–8.7 ppm (pyrazine aromatic protons)

    • δ 12.1 ppm (carboxylic acid proton)

  • Mass Spectrometry: m/z 210.1 [M+H]+^+

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO), poor in water (<1 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions via decarboxylation or ring opening.

Biological Activity and Mechanisms

Antioxidant Activity

Analogous compounds show radical scavenging in DPPH assays (IC50_{50} = 15–30 μM) . The pyrazine ring’s electron-deficient nature facilitates electron transfer to stabilize free radicals.

Applications and Future Directions

Pharmaceutical Development

  • Antitubercular agents: Structural similarity to pyrazinamide suggests potential for overcoming drug-resistant TB .

  • Antioxidant therapies: Mitigation of oxidative stress in neurodegenerative diseases.

Limitations and Challenges

  • Poor bioavailability: Due to high polarity, necessitating prodrug strategies.

  • Synthetic complexity: Multi-step routes requiring optimization for scalability.

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